molecular formula C9H15BrS B14495552 2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide CAS No. 63827-35-0

2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide

Cat. No.: B14495552
CAS No.: 63827-35-0
M. Wt: 235.19 g/mol
InChI Key: NUQFEPXKOJLBCY-UHFFFAOYSA-M
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Description

2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide is a sulfur-containing organic compound It is characterized by the presence of a thiolan-1-ium ring, which is a five-membered ring containing sulfur The compound also features ethenyl and prop-2-en-1-yl groups attached to the thiolan-1-ium ring

Preparation Methods

The synthesis of 2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide can be achieved through several synthetic routes. One common method involves the reaction of a thiol with an alkene in the presence of a brominating agent. The reaction conditions typically include a solvent such as acetone and a catalyst to facilitate the formation of the thiolan-1-ium ring. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different thiolan-1-ium derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.

Comparison with Similar Compounds

2-Ethenyl-1-(prop-2-en-1-yl)thiolan-1-ium bromide can be compared with other sulfur-containing compounds such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of ethenyl and prop-2-en-1-yl groups in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties.

Properties

CAS No.

63827-35-0

Molecular Formula

C9H15BrS

Molecular Weight

235.19 g/mol

IUPAC Name

2-ethenyl-1-prop-2-enylthiolan-1-ium;bromide

InChI

InChI=1S/C9H15S.BrH/c1-3-7-10-8-5-6-9(10)4-2;/h3-4,9H,1-2,5-8H2;1H/q+1;/p-1

InChI Key

NUQFEPXKOJLBCY-UHFFFAOYSA-M

Canonical SMILES

C=CC[S+]1CCCC1C=C.[Br-]

Origin of Product

United States

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